2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid: is a derivative of amino acids used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the sequential addition of amino acids to form peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid typically involves the protection of the amino group with the Fmoc group. The synthesis begins with the amino acid, which is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) to yield the Fmoc-protected amino acid .
Industrial Production Methods: In an industrial setting, the synthesis of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production by attaching the amino acid to a solid resin, facilitating easy separation and purification .
Chemical Reactions Analysis
Types of Reactions: Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIC, or other carbodiimides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed: The primary products formed from these reactions are peptides with the desired sequence of amino acids. The deprotection step yields the free amino group, ready for further coupling reactions .
Scientific Research Applications
Chemistry: Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid is widely used in the synthesis of peptides and proteins. It allows for the precise construction of peptide chains, which are essential for studying protein structure and function .
Biology: In biological research, this compound is used to create peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and substrates for studying enzymatic activity .
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid can be tailored to target specific biological pathways, making them valuable in therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic peptides and peptide-based materials .
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids. This protection-deprotection strategy ensures the correct assembly of the peptide chain .
Comparison with Similar Compounds
- Fmoc-(S)-3-amino-2-(phenylamino)-propionic acid
- Fmoc-(S)-3-amino-2-(benzylsulfonylamino)-propionic acid
- Fmoc-(S)-3-amino-2-(methylsulfonylamino)-propionic acid
Uniqueness: Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid is unique due to the presence of the phenylsulfonyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in applications where selective reactions are required .
Properties
IUPAC Name |
2-(benzenesulfonamido)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(28)22(26-33(30,31)16-8-2-1-3-9-16)14-25-24(29)32-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLJTSZSIHKGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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